molecular formula C13H16F3NO3 B13518062 3-(2-Phenylethyl)azetidin-3-ol, trifluoroacetic acid

3-(2-Phenylethyl)azetidin-3-ol, trifluoroacetic acid

Cat. No.: B13518062
M. Wt: 291.27 g/mol
InChI Key: ZEHXTPNFAGLXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Phenylethyl)azetidin-3-ol, trifluoroacetic acid is a chemical compound with the molecular formula C11H15NO2. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylethyl)azetidin-3-ol, trifluoroacetic acid typically involves the reaction of 2-phenylethylamine with azetidin-3-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethyl)azetidin-3-ol, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The azetidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2-Phenylethyl)azetidin-3-ol, trifluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Phenylethyl)azetidin-3-ol, trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Difluorophenyl)azetidin-3-ol, trifluoroacetic acid
  • 3-(2-Methylpropyl)azetidin-3-ol, trifluoroacetic acid

Uniqueness

3-(2-Phenylethyl)azetidin-3-ol, trifluoroacetic acid is unique due to its specific phenylethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in certain research and industrial applications where these properties are desired.

Properties

Molecular Formula

C13H16F3NO3

Molecular Weight

291.27 g/mol

IUPAC Name

3-(2-phenylethyl)azetidin-3-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H15NO.C2HF3O2/c13-11(8-12-9-11)7-6-10-4-2-1-3-5-10;3-2(4,5)1(6)7/h1-5,12-13H,6-9H2;(H,6,7)

InChI Key

ZEHXTPNFAGLXIE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CCC2=CC=CC=C2)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.